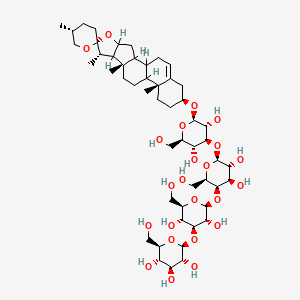

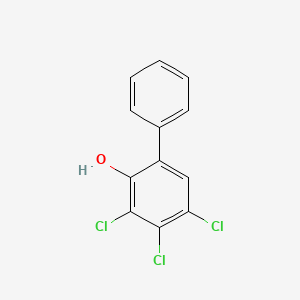

(1,1'-Biphenyl)ol, trichloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trichlorobiphenylol is a chlorinated biphenyl compound known for its environmental persistence and potential toxicological effects. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. Trichlorobiphenylol is characterized by the presence of three chlorine atoms attached to the biphenyl structure, making it a persistent organic pollutant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trichlorobiphenylol can be synthesized through various methods, including direct chlorination of biphenyl or through the use of specific catalysts to achieve selective chlorination. The reaction conditions typically involve the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the desired degree of chlorination.

Industrial Production Methods

Industrial production of trichlorobiphenylol involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production. Safety measures are also implemented to handle the toxic nature of chlorine gas and the resulting chlorinated compounds.

Análisis De Reacciones Químicas

Types of Reactions

Trichlorobiphenylol undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydroxyl radicals in the atmosphere, leading to the formation of hydroxylated products.

Reduction: Reduction reactions can occur under specific conditions, often involving the use of reducing agents such as sodium borohydride.

Substitution: Halogen substitution reactions can take place, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O₂).

Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

Substitution: Various nucleophiles such as hydroxide ions (OH⁻) or amines.

Major Products Formed

Oxidation: Hydroxylated biphenyls.

Reduction: Partially dechlorinated biphenyls.

Substitution: Biphenyl derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Trichlorobiphenylol has been extensively studied for its environmental impact and potential health effects. It is used as a reference material in environmental studies to understand the behavior and fate of PCBs in the environment. In chemistry, it serves as a model compound for studying the reactivity of chlorinated biphenyls. In biology and medicine, research focuses on its toxicological effects and mechanisms of action. Industrially, it has been used in the production of electrical equipment, hydraulic fluids, and other applications requiring chemical stability and heat resistance.

Mecanismo De Acción

The mechanism of action of trichlorobiphenylol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. It can bind to the aryl hydrocarbon receptor (AhR), initiating a cascade of events that result in the activation of various genes involved in detoxification processes. The compound’s lipophilicity allows it to accumulate in fatty tissues, leading to prolonged exposure and potential toxic effects.

Comparación Con Compuestos Similares

Trichlorobiphenylol is compared with other polychlorinated biphenyls such as dichlorobiphenyl and tetrachlorobiphenyl. While all these compounds share similar structural features, the degree of chlorination affects their chemical properties and environmental behavior. Trichlorobiphenylol, with three chlorine atoms, exhibits intermediate persistence and toxicity compared to its less and more chlorinated counterparts. Similar compounds include:

- Dichlorobiphenyl

- Tetrachlorobiphenyl

- Pentachlorobiphenyl

Each of these compounds has unique properties that influence their environmental fate and biological effects.

Propiedades

Número CAS |

50883-25-5 |

|---|---|

Fórmula molecular |

C12H7Cl3O |

Peso molecular |

273.5 g/mol |

Nombre IUPAC |

2,3,4-trichloro-6-phenylphenol |

InChI |

InChI=1S/C12H7Cl3O/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6,16H |

Clave InChI |

WPUZAIQIZBJLCV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C(C(=C2O)Cl)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-hydroxy-3-(hydroxymethyl)-5-methyl-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate](/img/structure/B12643814.png)

![1-Naphthalenepropanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12643861.png)